![molecular formula C10H14ClN3O2 B1280337 tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate CAS No. 240815-75-2](/img/structure/B1280337.png)
tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
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Description
Tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is used for research purposes .
Synthesis Analysis
The synthesis of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate or similar compounds typically involves amination or rearrangement . A method for preparing a similar compound, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, then adding a base .Molecular Structure Analysis
The molecular structure of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate consists of a pyridine ring substituted with an amino group at the 5th position and a chlorine atom at the 2nd position . The pyridine ring is further substituted at the 4th position with a carbamate group, which includes a tert-butyl group .Physical And Chemical Properties Analysis
Tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate has a molecular weight of 243.69 . Its molecular formula is C10H14ClN3O2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis of Ceftolozane
Ceftolozane: is a novel fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria . tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. The compound is obtained through a multi-step process involving amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .
Chiral Pharmaceutical Intermediates
The compound is used in the synthesis of chiral selective intermediates, which are essential for producing enantiomerically pure pharmaceuticals. For instance, ketoreductase-assisted synthesis can convert tert-butyl carbamates into chiral intermediates with high selectivity and yield . These intermediates are pivotal in the production of antidepressants like Citalopram and Escitalopram oxalate.
Antibacterial Agents
The antibacterial properties of compounds synthesized using tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate are significant. The compound’s role in the synthesis of ceftolozane, which exhibits strong activity against Pseudomonas aeruginosa, highlights its importance in developing new antibacterial agents .
properties
IUPAC Name |
tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDIGNJIWGFYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458405 |
Source
|
Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |
CAS RN |
240815-75-2 |
Source
|
Record name | tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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